2,6-dichloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine
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Overview
Description
(1E)-3,5-DICHLORO-N1-[(2,4-DICHLOROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE is a chemical compound characterized by its unique structure, which includes multiple chlorine atoms and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3,5-DICHLORO-N1-[(2,4-DICHLOROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE typically involves the reaction of 3,5-dichloroaniline with 2,4-dichlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
(1E)-3,5-DICHLORO-N1-[(2,4-DICHLOROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines .
Scientific Research Applications
(1E)-3,5-DICHLORO-N1-[(2,4-DICHLOROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development.
Mechanism of Action
The mechanism of action of (1E)-3,5-DICHLORO-N1-[(2,4-DICHLOROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (1E)-3-chloro-N1-[(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine
- Diethyl 3,3′-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate)
Uniqueness
(1E)-3,5-DICHLORO-N1-[(2,4-DICHLOROPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE is unique due to its specific arrangement of chlorine atoms and the presence of both aniline and benzaldehyde moieties. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H8Cl4N2 |
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Molecular Weight |
334.0 g/mol |
IUPAC Name |
2,6-dichloro-4-[(2,4-dichlorophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H8Cl4N2/c14-8-2-1-7(10(15)3-8)6-19-9-4-11(16)13(18)12(17)5-9/h1-6H,18H2 |
InChI Key |
WHSAHIVMOXDAPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NC2=CC(=C(C(=C2)Cl)N)Cl |
Origin of Product |
United States |
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